(Z)-13-Octadecenal

Entomology Semiochemistry Integrated Pest Management

(Z)-13-Octadecenal (CAS 58594-45-9) is a long-chain, monounsaturated aldehyde (C18:1, Δ13) that functions as a key component in the sex pheromone blends of numerous economically significant lepidopteran pests. Unlike generic fatty aldehydes, its precise (Z)-stereochemistry and chain length confer species-specific bioactivity, making it a critical tool for entomological research, agricultural pest monitoring, and the development of semiochemical-based control strategies.

Molecular Formula C18H34O
Molecular Weight 266.5 g/mol
CAS No. 58594-45-9
Cat. No. B134130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-13-Octadecenal
CAS58594-45-9
Synonyms(13Z)-13-Octadecenal;  cis-13-Octadecenal; 
Molecular FormulaC18H34O
Molecular Weight266.5 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCCCCC=O
InChIInChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,18H,2-4,7-17H2,1H3/b6-5-
InChIKeyQIRGIHPYVVKWTO-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-13-Octadecenal (CAS 58594-45-9) for Research & Procurement: A Core Lepidopteran Pheromone Component


(Z)-13-Octadecenal (CAS 58594-45-9) is a long-chain, monounsaturated aldehyde (C18:1, Δ13) that functions as a key component in the sex pheromone blends of numerous economically significant lepidopteran pests [1]. Unlike generic fatty aldehydes, its precise (Z)-stereochemistry and chain length confer species-specific bioactivity, making it a critical tool for entomological research, agricultural pest monitoring, and the development of semiochemical-based control strategies [2].

(Z)-13-Octadecenal in Procurement: Why (Z)-11-Octadecenal or (E)-Isomers Cannot Be Simply Substituted


Generic substitution of (Z)-13-Octadecenal with other 18-carbon aldehydes is not feasible due to high stereospecificity at the target insect's olfactory receptors. While (Z)-11-Octadecenal serves as a pheromone for the rice leaffolder moth [1], and (E)-13-Octadecenal is an isomer with distinct biological activity [2], their use in blends requiring (Z)-13-Octadecenal leads to significant reductions in male moth attraction and trap capture [3]. The precise ratio of these components, not just their presence, dictates the behavioral response, rendering generic substitutions ineffective for species-specific applications [4].

(Z)-13-Octadecenal (CAS 58594-45-9): Quantitative Evidence for Scientific Selection vs. Analogs


Pheromone Blend Synergy: Quantified Enhancement of Male Moth Attraction in Duponchelia fovealis

In field trapping studies for the European pepper moth (Duponchelia fovealis), the inclusion of (Z)-13-Octadecenal in a blend with (E)-13-Octadecenal and (Z)-11-Hexadecenal, in the specific female-produced ratio of 10:1:0.1 (E13-18:Ald : Z13-18:Ald : Z11-16:Ald), was essential to maximize male catches [1]. The highest number of males were caught with this complete blend, while traps baited only with the major component (E)-13-Octadecenal were significantly less effective [1].

Entomology Semiochemistry Integrated Pest Management

Analytical Identification: GC Kovats Retention Indices Distinguish (Z)-13-Octadecenal from Isomers

(Z)-13-Octadecenal can be distinguished from its (E)-isomer and other 18-carbon aldehydes via its unique Kovats Retention Indices (RI) on common GC stationary phases [1]. On a CP-Sil column, a characteristic RI of 1985 is reported, and on a CP-Wax column, an RI of 2370 is documented [1]. These specific values are critical for unambiguous identification and purity assessment in complex mixtures.

Analytical Chemistry Gas Chromatography Quality Control

Structural Differentiation: A Versatile Building Block for Synthesis of Bioactive Derivatives

As an aldehyde, (Z)-13-Octadecenal possesses a reactive terminal carbonyl group that allows for derivatization into a range of functionalized molecules, including alcohols, acids, and amines . This contrasts with saturated analogs like octadecanal, which lack the additional reactivity of the double bond, and other unsaturated isomers (e.g., (Z)-11-Octadecenal) which yield different structural outcomes upon reaction at the double bond . The compound can be reduced to (Z)-13-octadecen-1-ol or oxidized to (Z)-13-octadecenoic acid .

Organic Synthesis Medicinal Chemistry Chemical Biology

Species-Specific Bioactivity: A Critical Component in Cryptoblabes gnidiella Monitoring

The sex pheromone of the honeydew moth, Cryptoblabes gnidiella, an exotic pest of vineyards, was identified as a mixture of (Z)-11-hexadecenal and (Z)-13-octadecenal [1]. This blend is currently used for population monitoring in Israel [1]. Field studies have shown that traps baited with the specific ratio of these two components are attractive to male C. gnidiella, whereas substitution with analogs, such as (Z)-11-hexadecenyl formate, results in behavioral antagonism and reduced trap capture [2].

Entomology Pest Management Semiochemistry

Validated Application Scenarios for (Z)-13-Octadecenal (CAS 58594-45-9)


Pest Monitoring in Viticulture and Horticulture

Procurement of high-purity (Z)-13-Octadecenal is essential for formulating monitoring lures for the honeydew moth (Cryptoblabes gnidiella) in vineyards [1] and the European pepper moth (Duponchelia fovealis) in greenhouses [2]. In both cases, it is a necessary component of a multi-component pheromone blend that maximizes trap capture, enabling accurate pest population tracking and informed decision-making for control measures [1][2].

Research on Semiochemical Communication and Olfactory Reception

(Z)-13-Octadecenal serves as a model compound for investigating the molecular basis of olfaction in Lepidoptera. Studies have identified specific olfactory sensory neurons in male moths that respond to this compound with high sensitivity and specificity [1]. Its use allows researchers to probe the structure-activity relationships of pheromone receptors, a field critical for understanding insect behavior and developing novel pest control strategies [1].

Synthesis of a Unique Family of (Z)-13-Octadecenyl Derivatives

The reactive aldehyde group of (Z)-13-Octadecenal provides a synthetic handle for creating a distinct set of molecules bearing the (Z)-13-octadecenyl chain. This includes the corresponding alcohol (Z)-13-octadecen-1-ol and carboxylic acid (Z)-13-octadecenoic acid [1]. These derivatives may possess unique biological properties and are valuable starting materials for chemical biology or medicinal chemistry programs investigating novel antimicrobials or other bioactive lipids [1].

Analytical Standard for GC-MS Method Development

With documented Kovats Retention Indices on both non-polar and polar GC columns [1], (Z)-13-Octadecenal can be used as a reliable analytical standard. It is essential for the development and validation of GC-MS methods aimed at identifying and quantifying trace amounts of semiochemicals in complex biological samples, such as pheromone gland extracts or environmental samples [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-13-Octadecenal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.